Lsd1-IN-29: A Technical Overview of its Binding Affinity to KDM1A
Lsd1-IN-29: A Technical Overview of its Binding Affinity to KDM1A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the binding affinity of Lsd1-IN-29, a small molecule inhibitor, for its target protein, Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1. The information presented herein is compiled from publicly available patent literature.
Quantitative Binding Affinity Data
The inhibitory activity of Lsd1-IN-29 against KDM1A has been quantified, providing a key metric for its potency. This data is crucial for assessing its potential as a therapeutic agent.
| Compound | Target | Assay Type | IC50 (μM) | Source |
| Lsd1-IN-29 | KDM1A | Biochemical Assay | 18.2 | Patent WO2022094278A1 |
Note: The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.
Experimental Protocols
While the specific, detailed protocol for the determination of the IC50 of Lsd1-IN-29 is proprietary to the patent holders, a representative biochemical assay for assessing KDM1A activity is outlined below. This protocol is based on established methodologies for this class of enzymes.
Representative KDM1A/LSD1 Biochemical Assay Protocol
This assay quantifies the enzymatic activity of KDM1A through the detection of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction. The inhibition of this activity by a compound like Lsd1-IN-29 can be measured.
1. Reagents and Materials:
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Recombinant human KDM1A/LSD1 enzyme
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Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
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Horseradish peroxidase (HRP)
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Amplex Red (or a similar H₂O₂-sensitive fluorescent probe)
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Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
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Lsd1-IN-29 (or other test compounds) dissolved in DMSO
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384-well assay plates (black, flat-bottom)
2. Assay Procedure:
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Compound Preparation: A serial dilution of Lsd1-IN-29 is prepared in DMSO and then diluted in assay buffer to the desired final concentrations.
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Enzyme and Substrate Preparation: The KDM1A enzyme and H3K4me2 peptide substrate are diluted to their final working concentrations in assay buffer.
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Reaction Initiation: The enzymatic reaction is initiated by adding the KDM1A enzyme to wells containing the assay buffer, HRP, Amplex Red, the H3K4me2 substrate, and the test compound (Lsd1-IN-29) or DMSO control.
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Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes), protected from light.
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Signal Detection: The fluorescence intensity is measured using a plate reader at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
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Data Analysis: The fluorescence signal is proportional to the amount of H₂O₂ produced and thus to the enzymatic activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Visualized Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for a KDM1A biochemical assay.
Caption: KDM1A's role in histone demethylation and gene repression.
